5-Nitro-1,4-dihydro-2,3-quinoxalinedione
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Overview
Description
5-Nitro-1,4-dihydro-2,3-quinoxalinedione is a nitrogen-containing heterocyclic compound. It is a derivative of quinoxaline, which is known for its wide range of biological and industrial applications. The compound is characterized by the presence of two hydroxyl groups and a nitro group attached to the quinoxaline ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-1,4-dihydro-2,3-quinoxalinedione typically involves the nitration of 2,3-dihydroxyquinoxaline. One common method includes the reaction of 2,3-dihydroxyquinoxaline with sulfuric acid and potassium nitrate, resulting in the formation of 2,3-dihydroxy-5-nitroquinoxaline . The reaction is carried out under controlled conditions to ensure the selective nitration at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Green chemistry principles, such as the use of safer solvents and reagents, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1,4-dihydro-2,3-quinoxalinedione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be employed.
Major Products:
Oxidation: Formation of quinoxaline-2,3-dione.
Reduction: Formation of 2,3-dihydroxy-5-aminoquinoxaline.
Substitution: Formation of various substituted quinoxalines depending on the electrophile used.
Scientific Research Applications
5-Nitro-1,4-dihydro-2,3-quinoxalinedione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, fluorescent materials, and organic sensitizers for solar cells
Mechanism of Action
The mechanism of action of 5-Nitro-1,4-dihydro-2,3-quinoxalinedione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity and stability .
Comparison with Similar Compounds
Quinoxaline: The parent compound with a wide range of biological activities.
2,3-Dihydroxyquinoxaline: Lacks the nitro group but shares similar reactivity.
5-Nitroquinoxaline: Lacks the hydroxyl groups but retains the nitro functionality.
Uniqueness: 5-Nitro-1,4-dihydro-2,3-quinoxalinedione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
5-nitro-1,4-dihydroquinoxaline-2,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-8(13)10-6-4(9-7)2-1-3-5(6)11(14)15/h1-3H,(H,9,12)(H,10,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHERUZWEZSQAGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])NC(=O)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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